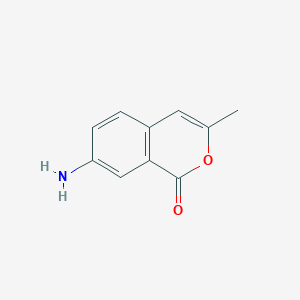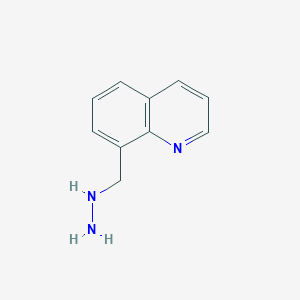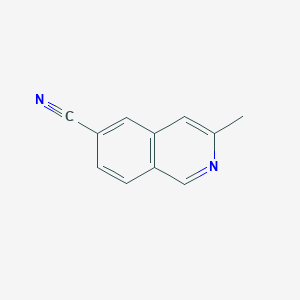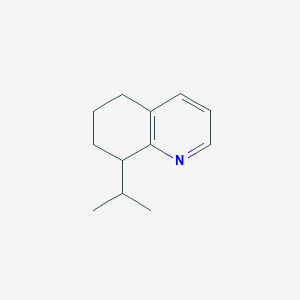
8-Hydroxyquinoline-5(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercaptoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a thiol group (-SH) at the 5th position and a hydroxyl group (-OH) at the 8th position on the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptoquinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with thiourea under acidic conditions. The process can be summarized as follows:
Starting Materials: 8-hydroxyquinoline and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Procedure: The mixture is heated, leading to the formation of 5-Mercaptoquinolin-8-ol through a nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the synthesis of 5-Mercaptoquinolin-8-ol may involve more efficient and scalable methods, such as:
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction, reducing the reaction time and improving yield.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, making the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Mercaptoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form quinoline derivatives with different functional groups.
Substitution: The hydroxyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Mercaptoquinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Mercaptoquinolin-8-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes.
Pathways: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in microorganisms.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Similar in structure but lacks the thiol group.
5-Chloroquinolin-8-ol: Contains a chlorine atom instead of a thiol group.
5-Nitroquinolin-8-ol: Contains a nitro group instead of a thiol group.
Uniqueness: 5-Mercaptoquinolin-8-ol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
64641-93-6 |
|---|---|
Molekularformel |
C9H7NOS |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
5-sulfanylquinolin-8-ol |
InChI |
InChI=1S/C9H7NOS/c11-7-3-4-8(12)6-2-1-5-10-9(6)7/h1-5,11-12H |
InChI-Schlüssel |
WPKKIHXXVFKHMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)

![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)





![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)




![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)
